N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methylidene linkage, and a dimethylphenoxy group attached to an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17BrN2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-5-3-6-13(2)17(12)22-11-16(21)20-19-10-14-7-4-8-15(18)9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
SFUVOMMXAQWQED-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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